1-Azidocyclopropane-1-carboxylic acid
Overview
Description
1-Aminocyclopropane-1-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid . Many cyclopropane-substituted amino acids are known, but ACC occurs naturally .
Synthesis Analysis
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . A three-stage method of synthesizing ACC by the interaction of cyanoacetic ester with 1,2-dibromoethane has been studied .Molecular Structure Analysis
ACC is a disubstituted cyclic α-amino acid where a cyclopropane ring is fused to the C α atom of the amino acid . It is the direct precursor of the plant hormone ethylene .Chemical Reactions Analysis
ACC is the precursor to the plant hormone ethylene . It is synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase . ACC also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production .Physical and Chemical Properties Analysis
ACC is a white solid . It is a disubstituted cyclic α-amino acid . It is readily converted by nearly all plant tissues to ethylene .Mechanism of Action
Safety and Hazards
Future Directions
ACC plays a signaling role independent of the biosynthesis . It has been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis . The ACC analogs 1-aminocyclobutane-1-carboxylic acid and α-aminoisobutyric acid enhanced tolerance to heat stress . These results suggest ACC acts as a phytohormone to mitigate the impact on heat stress independent of ethylene in N. yezoensis .
Properties
IUPAC Name |
1-azidocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-6-4(1-2-4)3(8)9/h1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZENIERUTZCOJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509633 | |
Record name | 1-Azidocyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82998-00-3 | |
Record name | 1-Azidocyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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